molecular formula C19H18F3N3O3 B11093046 N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-N-(3-nitrobenzyl)amine

N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-N-(3-nitrobenzyl)amine

Cat. No.: B11093046
M. Wt: 393.4 g/mol
InChI Key: AEGHPDOHLIEGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-N-(3-nitrobenzyl)amine is a complex organic compound that belongs to the class of amines This compound features an indole core, which is a significant structure in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-N-(3-nitrobenzyl)amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-N-(3-nitrobenzyl)amine can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted indole derivatives.

Mechanism of Action

The mechanism of action of N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-N-(3-nitrobenzyl)amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-N-(3-nitrobenzyl)amine is unique due to the combination of its trifluoromethoxy and nitrobenzyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18F3N3O3

Molecular Weight

393.4 g/mol

IUPAC Name

2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]-N-[(3-nitrophenyl)methyl]ethanamine

InChI

InChI=1S/C19H18F3N3O3/c1-12-16(7-8-23-11-13-3-2-4-14(9-13)25(26)27)17-10-15(28-19(20,21)22)5-6-18(17)24-12/h2-6,9-10,23-24H,7-8,11H2,1H3

InChI Key

AEGHPDOHLIEGAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNCC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.